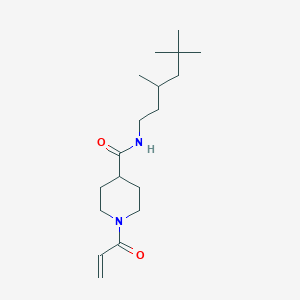
1-Prop-2-enoyl-N-(3,5,5-trimethylhexyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Prop-2-enoyl-N-(3,5,5-trimethylhexyl)piperidine-4-carboxamide, commonly known as TTX, is a potent neurotoxin that is found in various marine and terrestrial organisms. TTX is known to block voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. Due to its unique mechanism of action, TTX has been widely used in scientific research to study the function of sodium channels and their role in various physiological processes.
作用机制
TTX works by binding to the outer pore of voltage-gated sodium channels, preventing the influx of sodium ions into the cell. This blocks the propagation of action potentials in neurons, leading to a loss of function in the affected cells.
Biochemical and Physiological Effects:
TTX has a number of biochemical and physiological effects on the body. In addition to blocking sodium channels, TTX has been shown to inhibit the release of neurotransmitters, including acetylcholine and glutamate. TTX also affects calcium channels, leading to a decrease in intracellular calcium levels.
实验室实验的优点和局限性
One of the main advantages of TTX for lab experiments is its specificity for sodium channels. TTX does not affect other ion channels or receptors, making it a valuable tool for studying the function of sodium channels in isolation.
However, TTX is also highly toxic and must be handled with extreme care. In addition, TTX is expensive and difficult to synthesize, making it impractical for some experiments.
未来方向
There are several future directions for the use of TTX in scientific research. One promising area is the development of new pain medications based on the mechanism of action of TTX. Another area of interest is the study of sodium channel mutations and their role in disease. TTX could be used to study the effects of these mutations on channel function and their contribution to disease pathology.
Overall, TTX is a valuable tool for scientific research that has provided valuable insights into the function of sodium channels and their role in various physiological processes. With continued research, TTX has the potential to lead to new treatments for a variety of diseases and conditions.
合成方法
TTX is a complex molecule that is difficult to synthesize. The most common method for synthesizing TTX involves the isolation of the toxin from natural sources, such as pufferfish, newts, and frogs. However, this method is not practical for large-scale production due to the low yield and high cost of isolation.
Recently, several synthetic methods have been developed for the production of TTX. One of the most promising methods involves the use of a palladium-catalyzed coupling reaction between a piperidine derivative and an alkenyl halide. This method has been shown to produce TTX in high yield and purity, making it a promising alternative to natural isolation.
科学研究应用
TTX has been used extensively in scientific research to study the function of sodium channels and their role in various physiological processes. One of the most significant applications of TTX has been in the study of pain perception. TTX has been shown to block the transmission of pain signals in the nervous system, making it a useful tool for the development of new pain medications.
TTX has also been used to study the role of sodium channels in cardiac function, muscle contraction, and neuronal excitability. TTX has been shown to block the activity of sodium channels in these systems, providing valuable insights into their function.
属性
IUPAC Name |
1-prop-2-enoyl-N-(3,5,5-trimethylhexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-6-16(21)20-11-8-15(9-12-20)17(22)19-10-7-14(2)13-18(3,4)5/h6,14-15H,1,7-13H2,2-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJJYKUMHAKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCN(CC1)C(=O)C=C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide](/img/structure/B2933656.png)
![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2933661.png)
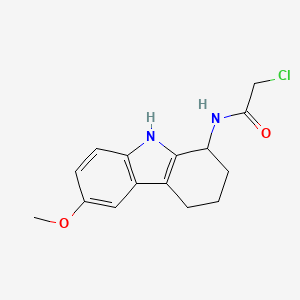
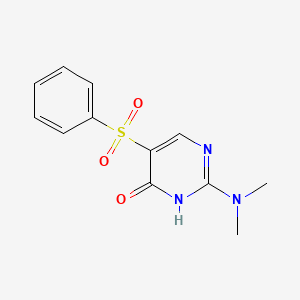
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2933665.png)
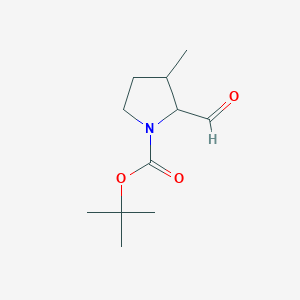
![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)
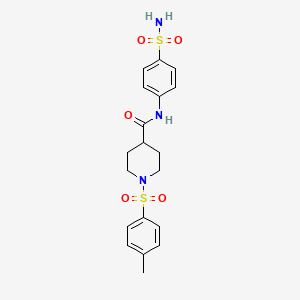
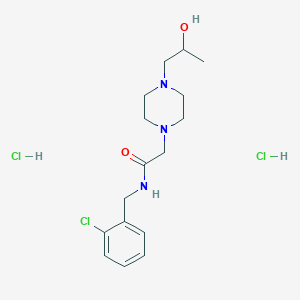
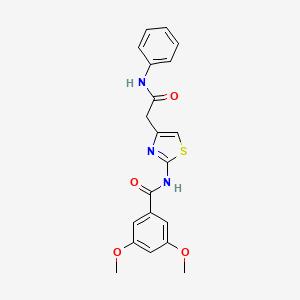
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)
![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)